3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure that includes a pyrrole ring substituted with chloro, ethylphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Amination: The ethylphenyl and methylphenyl groups are typically introduced via nucleophilic aromatic substitution reactions, where the corresponding aniline derivatives react with the pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: H₂/Pd, sodium borohydride (NaBH₄)
Nucleophiles: NaOCH₃, KOtBu
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while nucleophilic substitution can result in various substituted pyrrole compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its efficacy in preclinical models.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-[(2-methylphenyl)amino]-1-(2-ethylphenyl)-1H-pyrrole-2,5-dione: Similar structure but with different substituent positions.
3-bromo-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione: Bromine instead of chlorine.
3-chloro-4-[(2-ethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione: Different position of the methyl group.
Uniqueness
The uniqueness of 3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new applications.
Properties
IUPAC Name |
3-chloro-4-(2-ethylanilino)-1-(2-methylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-13-9-5-6-10-14(13)21-17-16(20)18(23)22(19(17)24)15-11-7-4-8-12(15)2/h4-11,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKSKSVKSDRVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=CC=CC=C3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977015 |
Source
|
Record name | 3-Chloro-4-(2-ethylanilino)-1-(2-methylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-88-6 |
Source
|
Record name | 3-Chloro-4-(2-ethylanilino)-1-(2-methylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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